Bioresmethrin is a synthetic pyrethroid insecticide, primarily used for its effectiveness in controlling a wide range of pests. It is a trans isomer of resmethrin, characterized by its chemical formula and a molecular weight of 350.44 g/mol. Bioresmethrin exhibits high stability and low toxicity to mammals, making it a popular choice in agricultural and household pest control applications. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death.
Bioresmethrin is considered moderately toxic to humans and other mammals, with oral and dermal exposure posing the greatest risks.
Bioresmethrin exhibits potent insecticidal activity against a variety of pests, including mosquitoes, flies, and agricultural pests. Its mechanism involves binding to sodium channels in the nerve cells of insects, which disrupts normal nerve impulse transmission. This results in hyperactivity followed by paralysis and death. The compound has been shown to have lower toxicity to non-target organisms, including humans and wildlife, compared to older insecticides.
The synthesis of bioresmethrin typically involves the following steps:
Bioresmethrin is widely utilized in various applications:
Studies have shown that bioresmethrin interacts with various biological systems:
Bioresmethrin shares structural similarities with several other pyrethroids. Here are some notable comparisons:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Resmethrin | Isomeric Mix | Contains both trans and cis isomers; less stable than bioresmethrin. |
| Permethrin | Synthetic Pyrethroid | Developed for greater photostability; broader spectrum of activity. |
| Cypermethrin | Synthetic Pyrethroid | More toxic to aquatic organisms; used extensively in agriculture. |
| Deltamethrin | Synthetic Pyrethroid | Highly effective against resistant pests; lower mammalian toxicity. |
Bioresmethrin's unique position as a specific trans isomer allows it to maintain efficacy while exhibiting lower toxicity compared to other pyrethroids.
The development of bioresmethrin represents a pivotal advancement in synthetic pyrethroid chemistry, emerging from systematic efforts to improve upon the limitations of natural pyrethrins. In 1967, Elliott at Rothamsted Experimental Station in the United Kingdom achieved a breakthrough by inventing both resmethrin and bioresmethrin, which was specifically the one-R-trans-chrysanthemate isomer [1]. These compounds were the first synthetic pyrethroids with greater insecticidal activity but lower mammalian toxicity compared to natural pyrethrins [1]. Elliott's innovative design strategy involved simulating the stereochemical role of the natural cyclopentenone ring with a furan ring and replacing the Z-conjugated diene in pyrethrolone with a phenyl ring [1].
The historical context of bioresmethrin development is rooted in the broader progression of pyrethroid chemistry that began in the early 20th century. The first scientific report on pyrethrum extracts was published by Japanese biologist Fujitani in 1909, which had a remarkable impact on chemists worldwide regarding insecticidal activity [1]. The structural elucidation of natural pyrethrins progressed through the work of Yamamoto, who in 1923 first reported that the active ingredients contained a cyclopropane ring, followed by extensive investigations by Nobel prize winners Staudinger and Ruzicka in 1924 [1]. The correct structures of pyrethrins I and II were finally established in 1944 by LaForge and Barthel [1].
The development of synthetic pyrethroids followed a systematic progression. The first synthetic pyrethroid, allethrin, was invented at the United States Department of Agriculture in 1949, with successful commercialization beginning in 1953 [2]. The progression continued with the development of various synthetic analogs, culminating in Elliott's creation of resmethrin in 1962 and subsequently bioresmethrin in 1967 [3]. Bioresmethrin marked the commercial application of pyrethroids in the late 1960s, coinciding with the emergence of other potent insecticides and solidifying the role of pyrethroids in pest management [3].
The specific development of bioresmethrin addressed critical limitations of earlier synthetic pyrethroids. Despite the valuable properties of resmethrin and bioresmethrin, both compounds exhibited instability in air and light, making them unsuitable for agricultural use [1]. This instability was attributed to the isobutenyl side chain in the acid moiety and the furan ring in the alcohol component, as identified by Casida and Ueda through photodecomposition studies [1]. The recognition that bioresmethrin was one of four optical isomers of resmethrin and represented the most biologically active form further emphasized its significance in the development of effective insecticidal compounds [4].
The synthesis of bioresmethrin requires precise control of stereochemistry to achieve the desired biological activity, as the compound is specifically the one-R-trans-chrysanthemate isomer [1]. The fundamental synthetic approach involves the esterification of trans-chrysanthemic acid with 5-benzyl-3-furylmethanol, where both components must possess the correct stereochemical configuration for optimal insecticidal activity .
The preparation of optically active chrysanthemic acid, a crucial component of bioresmethrin, can be achieved through multiple synthetic pathways. One established method involves the transformation of naturally occurring monoterpene 3-carene through a series of stereocontrolled reactions [6]. The synthetic sequence typically begins with the formation of dihydrochrysanthemolactone, which serves as a key intermediate. The lactone can be converted to cis-chrysanthemic acid under the action of diluted sulfuric acid, potassium tert-butoxide, potassium hydroxide, or sulfur dioxide chloride [6]. More importantly, the lactone can be isomerized to trans-chrysanthemic acid by heating with sodium hydroxide in ethylene glycol at 225-230°C for five hours [6].
For the preparation of enantiomerically pure chrysanthemic acid derivatives, several sophisticated approaches have been developed. The quantitative determination of enantiomeric purity in synthetic pyrethroids utilizes the hydrolysis of the pyrethroid under basic conditions to liberate chrysanthemic acid, which is then reacted with (+)-α-methylbenzylamine via the acid chloride to form diastereoisomeric amides [7] [8]. Complete separation of these diastereoisomeric amides derived from both (+) and (-) forms of cis- and trans-chrysanthemic acids can be achieved by gas chromatography on specialized capillary columns coated with free fatty acid phase [7] [8]. Importantly, no racemization or kinetic resolution occurs during these reaction sequences, ensuring the integrity of the stereochemical information [7] [8].
Industrial production of chrysanthemic acid typically employs a cyclopropanation reaction of a diene to produce a mixture of cis- and trans-isomers, followed by hydrolysis of the ester [9]. This approach allows for the preparation of chrysanthemic acid ethyl ester, which serves as a perfume ingredient and can be re-esterified to produce various pyrethroids [9]. The optimization of this synthetic route requires careful control of reaction conditions to maximize the formation of the desired trans-isomer while minimizing unwanted stereoisomers.
The synthesis of the alcohol component, 5-benzyl-3-furylmethanol, requires specific methodological approaches to ensure the correct substitution pattern on the furan ring. The incorporation of the benzyl group at the 5-position of the furan ring and the hydroxymethyl functionality at the 3-position must be achieved through selective synthetic transformations that maintain the integrity of the furan ring system.
Recent advances in chiral synthesis have introduced mechanochemical approaches for esterification reactions that could potentially be applied to bioresmethrin synthesis. These methods utilize high-speed ball-milling conditions at room temperature with various catalyst systems, including iodine with potassium dihydrogen phosphate or potassium iodide with triethyl phosphite, achieving esterification yields of 45-91% within 20-60 minutes of grinding [10]. Such approaches offer advantages of being solvent-free, transition-metal-free, and requiring no prefunctionalization, potentially providing more environmentally friendly synthetic routes for pyrethroid production [10].
The stereochemical analysis of bioresmethrin and related pyrethroids has benefited from advances in chiral separation techniques. High-performance liquid chromatography using chiral columns, particularly the Sumichiral OA-2500I column for synthetic pyrethroids, enables complete separation of enantiomers with the (+) enantiomer consistently eluting before the (-) enantiomer [11]. These analytical capabilities are essential for monitoring the stereochemical purity during synthesis and ensuring that the final product meets the required specifications for biological activity.
Industrial production of bioresmethrin involves sophisticated manufacturing processes designed to achieve high yields, consistent quality, and economic viability. The synthesis typically follows a two-step esterification process where chrysanthemic acid is first prepared through controlled cyclopropanation reactions, followed by esterification with 5-benzyl-3-furylmethanol under carefully optimized conditions .
The formation of chrysanthemic acid represents the initial critical step in industrial bioresmethrin production. This process involves the cyclopropanation of appropriate diene precursors using industrial-scale reactors designed to handle the exothermic nature of the reaction while maintaining precise temperature control [9]. The reaction mixture typically yields both cis- and trans-isomers, requiring subsequent separation and purification steps to isolate the desired trans-chrysanthemic acid component. Industrial facilities employ distillation columns and crystallization techniques to achieve the necessary separation efficiency and purity levels.
The esterification step requires careful control of reaction parameters to maximize yield and minimize side product formation. Industrial reactors for this process are typically equipped with efficient mixing systems to ensure homogeneous reaction conditions, temperature control systems to manage the heat of reaction, and monitoring systems to track conversion progress . The reaction is commonly conducted under anhydrous conditions using acid catalysts or coupling agents to facilitate the formation of the ester bond between chrysanthemic acid and 5-benzyl-3-furylmethanol.
Scale-up considerations for bioresmethrin production involve addressing challenges related to heat and mass transfer, reaction kinetics, and equipment design. The viscous nature of reaction mixtures, particularly those involving neat substrates forming eutectic mixtures, requires specialized mixing equipment capable of handling high-viscosity systems [12]. Industrial implementations have demonstrated that scaling from laboratory to production scale (0.5 to 500 grams) can achieve improved yields when coupled with efficient mixing and vacuum systems for water removal [12]. The best results in industrial settings have been obtained when vacuum systems are coupled to the biocatalytic reaction units, achieving 87-95% product yields and enabling a five-fold reduction in the amount of biocatalysts required [12].
Modern industrial production facilities incorporate continuous flow processing technologies to enhance efficiency and product quality. Continuous flow reactors offer advantages of improved heat and mass transfer, consistent residence times, and enhanced safety compared to traditional batch processes [13]. The implementation of microwave-assisted continuous flow processing has shown particular promise for synthetic transformations, allowing efficient scale-up from laboratory conditions to mesoscale production without modification of reaction conditions or loss in product yield [13].
The integration of process analytical technology in industrial bioresmethrin production enables real-time monitoring and control of critical process parameters. Advanced analytical techniques, including high-performance liquid chromatography and spectroscopic methods, are employed to monitor reaction progress, product purity, and impurity profiles throughout the manufacturing process [14]. These systems allow for immediate adjustment of process conditions to maintain optimal product quality and yield.
Quality control protocols during industrial production involve multiple analytical checkpoints to ensure product specifications are consistently met. The Food and Agriculture Organization specifications for bioresmethrin technical material require a minimum content of 930 grams per kilogram of total isomers, with optical rotation measurements of -5 to -8 degrees (5% in ethanol) to confirm the correct stereochemical composition [15]. Industrial facilities implement comprehensive testing protocols covering identity verification, purity analysis, optical rotation measurements, and impurity profiling to ensure compliance with regulatory requirements.
Environmental considerations in industrial bioresmethrin production have led to the implementation of green chemistry principles and waste minimization strategies. Modern facilities incorporate solvent recovery systems, waste treatment technologies, and energy-efficient processes to reduce environmental impact [12]. The adoption of mechanochemical synthesis approaches, which eliminate the need for organic solvents, represents a significant advancement toward more sustainable production methodologies [10].
The purification of bioresmethrin requires sophisticated separation techniques to achieve the high purity levels necessary for commercial applications. The compound must be isolated as a viscous yellow to reddish-brown liquid that partially solidifies on standing, completely free from visible extraneous matter and added modifying agents [15]. Industrial purification protocols typically employ a combination of distillation, crystallization, and chromatographic techniques to achieve the required purity specifications.
Primary purification steps involve the removal of unreacted starting materials and reaction solvents through distillation under reduced pressure. The relatively high boiling point of bioresmethrin (decomposes above 180°C) allows for effective separation from lower-boiling impurities while avoiding thermal decomposition [16]. Vacuum distillation systems operating at pressures of 1-10 mmHg enable purification at temperatures below the decomposition threshold, typically in the range of 120-150°C.
Crystallization techniques play a crucial role in achieving the final purity specifications for bioresmethrin. The compound's tendency to partially solidify on standing facilitates the use of controlled crystallization from appropriate solvent systems [15]. Common crystallization solvents include mixtures of alcohols and hydrocarbons that provide optimal solubility characteristics and crystal formation kinetics. The crystallization process must be carefully controlled to avoid polymorphic transformations that could affect the biological activity or stability of the final product.
Chromatographic purification methods are essential for removing closely related impurities and achieving the stringent purity requirements for technical-grade bioresmethrin. High-performance liquid chromatography using reverse-phase columns, particularly those based on octadecylsilane stationary phases, provides effective separation of bioresmethrin from structural analogs and degradation products [14]. The mobile phase typically consists of acetonitrile and water with phosphoric acid as a modifier, operating at flow rates of 1-2 milliliters per minute with ultraviolet detection at 215-225 nanometers [14] [17].
Advanced analytical techniques for purity assessment include gas chromatography with electron capture detection, which provides high sensitivity for detecting trace impurities [17]. The method typically employs capillary columns coated with specialized stationary phases that enable separation of stereoisomers and structural analogs. Mass spectrometric detection can be coupled with chromatographic techniques to provide definitive identification of impurities and degradation products [18].
Optical rotation measurements represent a critical quality control parameter for confirming the stereochemical integrity of bioresmethrin. The specified optical rotation range of -5 to -8 degrees (measured on a 5% solution in ethanol at 20°C) ensures that the product contains the correct proportion of the biologically active trans-isomer [15]. Polarimetric measurements must be conducted using temperature-controlled sample cells and monochromatic light sources to achieve the required precision and accuracy [16].
Chiral purity analysis employs specialized chromatographic techniques to quantify the enantiomeric composition of bioresmethrin. Chiral high-performance liquid chromatography using columns containing cyclodextrin-based or protein-based chiral selectors enables separation and quantification of individual enantiomers [11] [19]. These methods are essential for ensuring that the product meets specifications for biological activity, as different stereoisomers can exhibit dramatically different insecticidal potency.
Stability testing protocols evaluate the degradation behavior of purified bioresmethrin under various storage conditions. The compound exhibits sensitivity to light and atmospheric oxidation, requiring comprehensive photostability and oxidative stability studies [20]. Accelerated aging studies conducted under controlled temperature and humidity conditions provide data on shelf life and optimal storage requirements. Antioxidants such as piperonyl butoxide and butylated hydroxyanisole are commonly incorporated to enhance stability during storage [20].
Water content determination using Karl Fischer titration is a critical quality control parameter, as excess moisture can promote hydrolytic degradation of the ester linkage [15]. The specification typically requires water content below 5 grams per kilogram to ensure product stability and biological activity. Automated Karl Fischer titrators provide precise and reproducible measurements with detection limits suitable for quality control applications.
Residual solvent analysis ensures that organic solvents used during synthesis and purification are reduced to acceptable levels. Gas chromatography with headspace sampling or direct injection techniques provides quantitative analysis of residual solvents, with limits typically established based on International Council for Harmonisation guidelines for pharmaceutical products. Common residual solvents requiring monitoring include acetonitrile, ethyl acetate, and various alcohols used during synthesis and purification.
Trace metal analysis is conducted to detect and quantify metal catalysts or contaminants that may have been introduced during synthesis. Inductively coupled plasma spectroscopy or atomic absorption spectroscopy techniques provide sensitive detection of metals such as palladium, copper, or iron that could affect product stability or biological activity. Specifications typically require metal content below 10-20 parts per million for most metals, with even lower limits for particularly toxic metals.
Bioresmethrin exhibits distinct physicochemical characteristics that define its behavior under various environmental and storage conditions. The compound presents as a viscous yellow to brown liquid that partially crystallizes upon standing, with the molecular formula C₂₂H₂₆O₃ and a molecular weight of 338.44-338.48 g/mol [1] [2] [3] [4] [5] [6].
The melting point of bioresmethrin ranges from 30-35°C, with most sources reporting values between 32-32.5°C [1] [2] [4] [5] [7] [6]. This relatively low melting point contributes to its liquid state under ambient conditions and affects its volatility characteristics. The compound demonstrates extremely limited water solubility, with values consistently reported as less than 0.3 mg/L at 25°C [1] [4] [8] [6]. This hydrophobic nature is further emphasized by its high octanol-water partition coefficient (log Kₒw >4.7) [9] [8] [6], indicating strong lipophilic properties and potential for bioaccumulation.
Vapor pressure measurements reveal bioresmethrin to be moderately volatile, with values reported as less than 10 Pa at 25°C [4] [10] or 1.4×10⁻⁸ mmHg at 25°C [9] [8] [6]. The boiling point occurs at 174°C under reduced pressure (0.0008 mmHg), though the compound decomposes before reaching its normal boiling point at atmospheric pressure [1] [5] [8] [7]. Additional physical properties include a density of 1.05-1.1412 g/cm³ [1] [2] [5] [8] [6], specific gravity of 1.050 at 20°C [1] [2] [6], and refractive index of 1.5346 (nD20) [5] [11].
The flash point of bioresmethrin ranges from 92-125°C [1] [2] [7], classifying it as a combustible material requiring appropriate handling precautions. The compound exhibits optical activity with a specific rotation of D20 -5 to -8° when measured as a 5% solution in ethanol [1] [12], confirming its chiral nature as the pure (1R,trans)-isomer of resmethrin. The characteristic chrysanthemum-like odor [5] serves as an identifying feature, though odor threshold values have not been established.
While specific computational studies for bioresmethrin thermodynamic parameters are limited in the available literature, density functional theory (DFT) calculations have been extensively applied to related pyrethroid compounds to predict molecular properties and degradation mechanisms [13] [14]. Quantum mechanical methods have demonstrated accuracy in estimating free energy changes for biochemical reactions within 1.5-2.3 kcal/mol of experimental values [13].
Computational approaches using DFT have proven valuable for predicting thermodynamic parameters of pyrethroid insecticides, including enthalpy, Gibbs free energy, and entropy values [13] [15]. These calculations consider solvation effects, pH influences, conformational states, and temperature dependencies that affect molecular stability and reactivity. For pyrethroid compounds, computational predictions have successfully characterized bond cleavage mechanisms, particularly the susceptible ester linkages and cyclopropane ring systems [14] [16].
The molecular structure of bioresmethrin, containing both ester and ether linkages along with a strained cyclopropane ring, makes it amenable to computational analysis for predicting degradation pathways and activation energies. Theoretical calculations can provide insights into the relative stability of different conformers and the energy barriers for various degradation reactions [13] [17].
Bioresmethrin undergoes extensive photochemical degradation when exposed to ultraviolet light and atmospheric oxidants. The photolytic degradation follows multiple pathways characteristic of pyrethroid insecticides, involving both direct photolysis and photosensitized reactions [18] [19] [20].
The photodegradation of bioresmethrin proceeds through several key mechanisms. Ester bond cleavage represents the primary degradation pathway, yielding chrysanthemic acid and 5-benzyl-3-furylmethyl alcohol as major products [21] [22]. Additional pathways include photoisomerization between cis and trans configurations, though bioresmethrin exists predominantly as the trans-isomer [18] [20]. Oxidative processes attack the furan ring system and the benzyl substituent, producing hydroxylated derivatives and ring-opened products [20] [23].
The cyclopropane ring system proves particularly susceptible to photochemical attack, undergoing ring-opening reactions that produce linear carboxylic acid derivatives [20] [23]. Decarboxylation reactions occur as terminal degradation steps, leading to the formation of corresponding alcohols and aldehydes [23]. The furan ring undergoes specific oxidative transformations, forming 5-hydroxy-2-oxo-2,5-dihydro-3-furyl derivatives and other ring-opened products [9].
Under atmospheric conditions, bioresmethrin experiences rapid degradation through reaction with hydroxyl radicals and ozone [19] [24]. The atmospheric half-life for pyrethroid compounds in the particulate phase ranges from several days to over one month, depending on environmental conditions [19]. Photosensitized reactions, promoted by naturally occurring substances such as humic acids in natural waters, significantly accelerate the photodegradation process [18] [24].
The formation of secondary degradation products during atmospheric oxidation includes 3-phenoxybenzoic acid, 3-phenoxybenzaldehyde, and various hydroxylated derivatives [21] [22] [20]. These metabolites often retain some of the parent compound's biological activity and may pose environmental concerns due to their persistence and potential toxicity [23].
Environmental Hazard